3,5-Dichloro-4-ethynylpyridine

Catalog No.
S15931859
CAS No.
M.F
C7H3Cl2N
M. Wt
172.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichloro-4-ethynylpyridine

Product Name

3,5-Dichloro-4-ethynylpyridine

IUPAC Name

3,5-dichloro-4-ethynylpyridine

Molecular Formula

C7H3Cl2N

Molecular Weight

172.01 g/mol

InChI

InChI=1S/C7H3Cl2N/c1-2-5-6(8)3-10-4-7(5)9/h1,3-4H

InChI Key

DHUUQYGFVWEAQJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=NC=C1Cl)Cl

3,5-Dichloro-4-ethynylpyridine is a heterocyclic organic compound characterized by its unique structure, which includes a pyridine ring substituted at the 3 and 5 positions with chlorine atoms and an ethynyl group at the 4 position. Its molecular formula is C7H4Cl2NC_7H_4Cl_2N and it has a molecular weight of approximately 175.02 g/mol. The presence of both chlorine atoms and the ethynyl group contributes to its distinct chemical reactivity and biological properties, making it a significant compound in various fields of research and application.

, including:

  • Oxidation: The compound can react with oxidizing agents to form oxidized derivatives.
  • Reduction: It can be reduced by various reducing agents to yield different products.
  • Substitution: Nucleophiles or electrophiles may replace one or more atoms in the compound, leading to a variety of substituted pyridine derivatives.

The specific products formed depend on the reagents and conditions used in these reactions.

This compound exhibits notable biological activities, particularly as an inhibitor of certain enzymes. Research indicates that it selectively inhibits cytochrome P450 enzymes, especially CYP1A2, which is crucial for drug metabolism. This selectivity may render it valuable in pharmacological applications where modulation of drug metabolism is desired. Additionally, it has been explored for potential anticancer and antimicrobial properties.

Several synthesis methods have been developed for 3,5-dichloro-4-ethynylpyridine:

  • Suzuki–Miyaura Coupling Reaction: A widely-used method involving palladium-catalyzed carbon–carbon bond formation under mild conditions.
  • Nucleophilic Substitution Reactions: These reactions can introduce the ethynyl group into the pyridine ring through various nucleophiles.

Industrial production typically involves optimized reaction conditions to ensure high yields and purity, although specific details may vary among manufacturers.

3,5-Dichloro-4-ethynylpyridine finds applications across multiple domains:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
  • Biology: Investigated for its interactions with biomolecules and potential therapeutic properties.
  • Medicine: Explored for anticancer and antimicrobial activities.
  • Industry: Utilized in the production of advanced materials and specialty chemicals.

Interaction studies focus on understanding how 3,5-dichloro-4-ethynylpyridine binds to various molecular targets. Its inhibition of cytochrome P450 1A2 suggests potential implications for drug interactions when used alongside other pharmaceuticals metabolized by this enzyme. Further research is necessary to fully elucidate its interaction profile and potential side effects.

Several compounds share structural similarities with 3,5-dichloro-4-ethynylpyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3,5-Dichloro-2-ethynylpyridineEthynyl group at position 2Selectively inhibits CYP1A2
3-Chloro-4-ethynylpyridineSingle chlorine substitution at position 3Less potent than 3,5-dichloro variant
4-EthynylpyridineNo chlorine substitutionsBasic pyridine structure with ethynyl group
2,6-DichloropyridineChlorine substitutions at positions 2 and 6Different reactivity profile compared to ethynyl derivatives

The uniqueness of 3,5-dichloro-4-ethynylpyridine lies in its specific substitution pattern which enhances its biological activity while providing distinct reactivity compared to other similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

170.9642545 g/mol

Monoisotopic Mass

170.9642545 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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